2,6-diaminopurine is a purine derivative and an isomer of adenine. It is a mutagenic compound that can be incorporated into DNA in place of adenine, forming three hydrogen bonds with thymine instead of the usual two. [] This property makes it a valuable tool in scientific research, particularly in studies related to DNA replication, mutation, and repair. [, , , ] 2,6-diaminopurine is also found in the genomes of certain bacteriophages, suggesting a potential role in expanding the genetic alphabet. []
Synthesis Analysis
Direct Glycosylation: This method involves reacting a protected derivative of 2,6-diaminopurine with a glycosyl donor, such as a halogenated sugar, in the presence of a Lewis acid catalyst. []
Conversion from Adenine Derivatives: 2,6-diaminopurine can be synthesized from 2-fluoro-6-amino-adenosine via a postsynthetic strategy. This method utilizes the strongly electronegative 2-fluoro group to deactivate the 6-NH2, eliminating the need for protecting groups. Subsequent aromatic nucleophilic substitution with aqueous NH3 or R-NH2 allows introduction of a 2-amino group, leading to 2,6-diaminopurine or its 2-amino group-containing ligands. []
Biosynthesis: Escherichia sp. AEM0812 can biosynthesize 2,6-diaminopurine arabinoside from uracil arabinoside and 2,6-diaminopurine. [] This method offers a sustainable and potentially cost-effective approach for producing this compound.
Molecular Structure Analysis
2,6-diaminopurine exhibits a purine structure with two amino groups at positions 2 and 6. [] The presence of an additional amino group at position 2 relative to adenine enables it to form a third hydrogen bond when interacting with uridine. [] This unique characteristic significantly impacts its interaction with other molecules, especially in the context of nucleic acid base pairing.
Chemical Reactions Analysis
N-alkylation: Reaction with alkyldiamine-tethered derivatives results in N3-coordinated complexes with palladium (II). The exact complex formed depends on reaction conditions, potentially leading to acetamidine derivatives through addition to coordinated MeCN. []
Diazotization and Fluorination: 9-benzyl-2,6-diaminopurine can be converted to 9-benzyl-2-fluoroadenine through a one-pot diazotization/fluorination reaction. X-ray crystallographic analysis confirmed the 9-benzyl, 2-fluoro analog structure. []
Palladium-catalyzed Coupling: Stille coupling with 2- and 3-tributylstannylthiophene or 2- and 3-tributylstannylfuran allows preparation of 8-heteroaryl-substituted 9-(β-D-ribofuranosyl)-2,6-diaminopurines. This reaction requires specific conditions, including N,N-dimethylformamide as solvent, high temperature, and dichloro(diphenylphosphine-propane)palladium(II) with cupric oxide as co-reagent. []
Mechanism of Action
DNA Incorporation and Mutation: 2,6-diaminopurine can replace adenine in DNA, leading to transition mutations due to its ability to form three hydrogen bonds with thymine. [] This behavior has implications for understanding spontaneous mutations and the development of novel genetic tools.
Inhibition of Purine Metabolism: 2,6-diaminopurine can interfere with various enzymes involved in purine metabolism, including adenine phosphoribosyltransferase, purine nucleoside phosphorylase, and adenosine deaminase. [, , ] This interference leads to disruptions in purine nucleotide biosynthesis, impacting various cellular processes.
Applications
Studying DNA Replication and Repair: 2,6-diaminopurine serves as a tool for investigating the fidelity of DNA replication and the mechanisms of DNA repair, as its incorporation leads to predictable mutations. [, ]
Probing DNA-Ligand Interactions: 2,6-diaminopurine-modified oligonucleotides are used in "footprinting" experiments to elucidate the binding specificity of molecules like actinomycin D and echinomycin to DNA. [] These studies contribute to understanding molecular recognition in biological systems.
Expanding the Genetic Alphabet: The discovery of 2,6-diaminopurine in bacteriophage genomes suggests its potential for expanding the genetic alphabet beyond the four canonical bases. [] This opens new avenues for synthetic biology and the development of novel genetic systems.
Materials Science: 2,6-diaminopurine is employed as a chain extender in the synthesis of poly(urethaneurea) elastomers, impacting the material's thermal and mechanical properties. [] This application highlights the potential of this compound in the development of advanced materials with tailored properties.
Electrochemical Studies: The electrochemical oxidation of 2,6-diaminopurine on multiwall carbon nanotube modified glassy carbon electrodes allows its detection and potential application in sensor development. []
Future Directions
Investigating its Potential for Therapeutic Applications: Exploring the biological activity of 2,6-diaminopurine and its derivatives could lead to the discovery of novel antiviral or antitumor agents with improved efficacy and safety profiles. [, , , , , , ]
Related Compounds
2,6-Diaminopurine-2'-deoxyriboside (ddDAPR)
Compound Description: 2,6-Diaminopurine-2'-deoxyriboside (ddDAPR) is a nucleoside analogue with antiproliferative activity. It acts as a prodrug, converting to deoxyguanosine within cells like L1210 cells. This conversion significantly impacts DNA synthesis and ribonucleotide reductase activity. []
Relevance: ddDAPR is the ribose-lacking nucleoside form of 2,6-diaminopurine, exhibiting similar biological effects after intracellular conversion to deoxyguanosine. Both compounds showcase anticancer properties. []
Compound Description: This sugar-modified 2,6-diaminopurine derivative demonstrates potent and selective antiviral activity against HIV in MT4 cells, exceeding the potency of ddDAPR and 2',3'-dideoxyadenosine (ddAdo). []
Relevance: AzddDAPR is a modified form of 2,6-diaminopurine with significant anti-HIV activity, achieved through alterations in its sugar moiety. These modifications enhance its effectiveness compared to the parent compound, 2,6-diaminopurine. []
Compound Description: This 2,6-diaminopurine analogue exhibits potent and selective inhibition of HIV's cytopathic effect and replication in MT4 cells. Its activity is comparable to AzddDAPR, indicating the effectiveness of 3'-fluoro substitution in enhancing antiviral properties. []
Relevance: FddDAPR represents another modified form of 2,6-diaminopurine, displaying enhanced anti-HIV activity due to the presence of a fluorine atom in its structure. This structural change contributes to its increased potency compared to the original 2,6-diaminopurine. []
9-Methyl-2,6-diaminopurine
Compound Description: Similar to 2,6-diaminopurine-2'-deoxyribose, 9-Methyl-2,6-diaminopurine exhibits photostability and shares a similar deactivation mechanism in solutions like acetonitrile and water. Both compounds undergo nonradiative decay pathways involving conical intersections with the ground state, showcasing their photophysical similarities. []
Relevance: This compound is structurally analogous to 2,6-diaminopurine, sharing a comparable photostability profile. These findings suggest that methylation at the 9-position does not significantly alter the photophysical properties of 2,6-diaminopurine. []
2,6-Diaminopurine-2'-O-methyl riboside (DM)
Compound Description: This modified nucleoside enhances the thermodynamic stability of 2′-O-methyl RNA/RNA heteroduplexes when substituted for 2′-O-methyladenosine, highlighting its potential in RNA research, including microarray applications. []
Relevance: DM represents a 2,6-diaminopurine riboside modified with a 2'-O-methyl group, a change that significantly improves the thermodynamic stability of specific RNA duplexes compared to 2,6-diaminopurine. This modification demonstrates the impact of subtle structural changes on RNA stability. []
LNA-2,6-diaminopurine riboside (DL)
Compound Description: Similar to DM, replacing 2′-O-methyladenosine with DL in LNA-2′-O-methyl RNA/RNA chimeric oligonucleotides increases thermodynamic stability, showcasing its potential in RNA research and microarray analyses. []
Relevance: DL is a locked nucleic acid (LNA) analogue of 2,6-diaminopurine, further enhancing the thermodynamic stability of RNA duplexes compared to 2,6-diaminopurine and DM. The incorporation of the LNA structure highlights the possibility of designing highly stable RNA molecules for research purposes. []
Compound Description: This acyclic nucleoside phosphonate (ANP), alongside others, was investigated for its impact on the gene expression of chemokine receptors CCR5 and CXCR4, which are crucial for HIV-1 cell entry. The study aimed to explore potential immunomodulatory effects of ANPs. [, ]
Relevance: This ANP represents a 2,6-diaminopurine derivative with a complex phosphonate side chain. Although its impact on chemokine receptor expression remains inconclusive, the study highlights the potential of exploring modified 2,6-diaminopurines for immunomodulatory applications. [, ]
Compound Description: This acyclic nucleoside phosphonate (ANP) was investigated alongside other similar compounds for its influence on the gene expression of chemokine receptors CCR5 and CXCR4, which are significant in HIV-1 cell entry. [, ]
Relevance: Similar to the previous compound, this ANP is another 2,6-diaminopurine derivative with a different cyclic substituent on the phosphonate side chain. This structural variation allows for exploring the structure-activity relationship of ANPs in influencing chemokine receptor expression. [, ]
Deoxyguanosine
Compound Description: Deoxyguanosine, a naturally occurring deoxynucleoside, serves as a direct comparison point for understanding the activity of DAPdR. Its presence is crucial for DNA synthesis and its levels are significantly affected by compounds like DAPdR. []
Relevance: Deoxyguanosine is the deamination product of 2,6-diaminopurine-2'-deoxyriboside. Understanding the metabolism and function of deoxyguanosine is crucial for comprehending the biological activities exhibited by 2,6-diaminopurine analogues. []
2-Aminoadenine
Compound Description: This purine analogue is structurally related to 2,6-diaminopurine. It is a key component in the development of oligonucleotides designed to incorporate modified adenine bases. []
Relevance: 2-Aminoadenine, sharing structural similarities with 2,6-diaminopurine, provides valuable insights into developing modified oligonucleotides. Understanding its properties and potential applications contributes to a broader understanding of purine-based modifications in nucleic acid chemistry. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Oxymetazoline is a member of the class of phenols that is 2,4-dimethylphenol which is substituted at positions 3 and 6 by 4,5-dihydro-1H-imidazol-2-ylmethyl and tert-butyl groups, respectively. A direct-acting sympathomimetic with marked alpha-adrenergic activity, it is a vasoconstrictor that is used (generally as the hydrochloride salt) to relieve nasal congestion. It has a role as an alpha-adrenergic agonist, a sympathomimetic agent, a nasal decongestant and a vasoconstrictor agent. It is a member of phenols, a carboxamidine and a member of imidazolines. It is a conjugate base of an oxymetazoline(1+). Oxymetazoline is an imidazole derivative and a potent, direct-acting alpha (α)-adrenergic agonist with affinity to both α1- and α2-adrenoceptors. Oxymetazoline is available in various formulations with a wide variety of clinical implications. The topical formulation of the drug is used to treat persistent facial redness in adults. As an effective decongestant, oxymetazoline is available in over-the-counter intranasal sprays used to relieve nasal and sinus congestion caused by a wide variety of conditions, such as common cold, hay fever, and upper respiratory allergies. In dentistry, oxymetazoline and tetracaine combination intranasal spray (Kovanaze) is used for regional anesthesia during dental procedures in children and adults. In July 2020, the FDA approved the use of an ophthalmic formulation of oxymetazoline (Upneeq) in adults with acquired blepharoptosis, or ptosis, making it the first FDA-approved medical treatment for this medical condition. Oxymetazoline is a Vasoconstrictor. The physiologic effect of oxymetazoline is by means of Vasoconstriction, and Increased Sympathetic Activity. Oxymetazoline is an imidazole derivative with direct acting sympathomimetic activity. Oxymetazoline binds to and activates alpha-2 adrenergic receptors. Upon nasal or ocular administration, oxymetazoline constricts the arterioles in the nose and eye, resulting in decreased nasal and conjunctival congestion, respectively. A direct acting sympathomimetic used as a vasoconstrictor to relieve nasal congestion. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1251) See also: Oxymetazoline Hydrochloride (has salt form).
Pamidronate is a phosphonoacetic acid. Pamidronic acid is a second generation, nitrogen containing bisphosphonate similar to [neridronic acid] and [alendronic acid]. Pamidronic acid was first described in the literature in 1977. The second generation bisphosphonates are less common as third generation bisphosphonates, such as [ibandronic acid], [zoledronic acid], [minodronic acid], and [risedronic acid] are becoming more popular. Pamidronic acid was granted FDA approval on 31 October 1991. Pamidronic acid is a Bisphosphonate. Pamidronate Disodium is the disodium salt of the synthetic bisphosphonate pamidronate. Although its mechanism of action is not completely understood, pamidronate appears to adsorb to calcium phosphate crystals in bone, blocking their dissolution by inhibiting osteoclast-mediated bone resorption. This agent does not inhibit bone mineralization and formation. Pamidronic Acid is an amino- bisphosphonate with anti-resorptive and anti-hypercalcemic activities. Pamidronic acid binds to and adsorbs onto hydroxyapatite crystals in the bone matrix, thereby preventing osteoclast resorption. This agent also binds to and inhibits farnesyl pyrophosphate synthase, an enzyme that plays an important role in the mevalonate pathway. This inhibits the formation of isoprenoid metabolites that are substrates for protein prenylation. This prevents farnesylation and geranylgeranylation of proteins essential for osteoclast function, leading to the induction of apoptosis of osteoclasts. By preventing osteoclast-mediated bone resorption, pamidronic acid decreases bone turnover rate, stabilizes the bone matrix and reduces hypercalcemia. Pamidronate is only found in individuals that have used or taken this drug.Pamidronate, marketed as pamidronate disodium pentahydrate under the brand name Aredia, is a bisphosphonate. The mechanism of action of pamidronate is inhibition of bone resorption. Pamidronate adsorbs to calcium phosphate (hydroxyapatite) crystals in bone and may directly block dissolution of this mineral component of bone. In vitro studies also suggest that inhibition of osteoclast activity contributes to inhibition of bone resorption. Pamidronate also targets farnesyl pyrophosphate (FPP) synthase. Nitrogen-containing bisphosphonates (such as pamidronate, alendronate, risedronate, ibandronate and zoledronate) appear to act as analogues of isoprenoid diphosphate lipids, thereby inhibiting FPP synthase, an enzyme in the mevalonate pathway. Inhibition of this enzyme in osteoclasts prevents the biosynthesis of isoprenoid lipids (FPP and GGPP) that are essential for the post-translational farnesylation and geranylgeranylation of small GTPase signalling proteins. This activity inhibits osteoclast activity and reduces bone resorption and turnover. In postmenopausal women, it reduces the elevated rate of bone turnover, leading to, on average, a net gain in bone mass. An aminobisphosphonate that inhibits BONE RESORPTION and is used for the treatment of osteolytic lesions, bone pain, and severe HYPERCALCEMIA associated with malignancies. See also: Pamidronate Disodium (has salt form).
Guaiacolsulfonate is an aromatic sulfonic acid. Potassium guaiacolsulfonate salt is an expectorant that thins the mucus in the lungs and reduces chest congestion.
Propiverine is a diarylmethane. Propiverine is a widely used antimuscarinic drug with a mixed mode of action in the treatment of symptoms associated with overactive bladder (OAB). Overactive bladder (OAB) is a chronic condition of the lower urinary tract characterized by urinary urgency, increased frequency of urination, and nocturia (frequent waking during the night to urinate). OAB has a negative impact on quality of life and may lead to leakage and inconvenient urinary accidents,. Overactive bladder syndrome affects millions of elderly individuals in the United States and shows equal prevalence in men and women. The impact of OAB on quality of life is sometimes devastating, especially to elderly patients with other medical conditions. Propiverine hydrochloride is a bladder detrusor muscle relaxant drug with dual antimuscarinic and calcium-modulating properties for the treatment of OAB.
Sevoflurane is an ether compound having fluoromethyl and 1,1,1,3,3,3-hexafluoroisopropyl as the two alkyl groups. It has a role as an inhalation anaesthetic, a platelet aggregation inhibitor and a central nervous system depressant. It is an organofluorine compound and an ether. It is functionally related to a 2-methoxypropane. Sevoflurane is an ether inhalation anesthetic agent used to induce and maintain general anesthesia. It is a volatile, non-flammable compound with a low solubility profile and blood/gas partition coefficient. Sevoflurane was patented in 1972, was approved for clinical use in Japan in 1990, and approved by the FDA in 1996. Sevoflurane is three times more potent than [desflurane], but has lower potency compared to [halothane] and [isoflurane]. Unlike other volatile anesthetics, sevoflurane has a pleasant odor and does not irritate the airway. The hemodynamic and respiratory depressive effects of sevoflurane are well tolerated, and most patients receiving this anesthetic agent present little toxicity. Therefore, it can be used for inhalational induction in adults and children for a wide variety of anesthetic procedures. Sevoflurane is a General Anesthetic. The physiologic effect of sevoflurane is by means of General Anesthesia. Sevofurane is one of the most commonly used volatile anesthetic agents, particularly for outpatient anesthesia and has an excellent safety record. Sevoflurane has been implicated in rare single case reports of severe acute liver injury similar to halothane hepatitis. Sevoflurane is a fluorinated isopropyl ether with general anesthetic property. Although the mechanism of action has not been fully elucidated, sevoflurane may act by interfering with the release and re-uptake of neurotransmitters at post-synaptic terminals, and/or alter ionic conductance following receptor activation by a neurotransmitter. Sevoflurane may also interact directly with lipid matrix of neuronal membranes, thereby affecting gating properties of ion channels. In addition, this agent may activate gamma-aminobutyric acid (GABA) receptors hyperpolarizing cell membranes. This results in a general anesthetic effect, a decrease in myocardial contractility and mean arterial pressure as well as an increased respiratory rate. Sevoflurane is only found in individuals that have used or taken this drug. Sevoflurane (2,2,2-trifluoro-1-[trifluoromethyl]ethyl fluoromethyl ether), also called fluoromethyl, is a sweet-smelling, non-flammable, highly fluorinated methyl isopropyl ether used for induction and maintenance of general anesthesia. Together with desflurane, it is replacing isoflurane and halothane in modern anesthesiology. [Wikipedia] Sevoflurane induces a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times. Sevoflurane also activates calcium dependent ATPase in the sarcoplasmic reticulum by increasing the fluidity of the lipid membrane. It also appears to bind the D subunit of ATP synthase and NADH dehydogenase and also binds to the GABA receptor, the large conductance Ca2+ activated potassium channel, the glutamate receptor, and the glycine receptor. A non-explosive inhalation anesthetic used in the induction and maintenance of general anesthesia. It does not cause respiratory irritation and may also prevent PLATELET AGGREGATION.
Ropinirole is a member of indolones and a tertiary amine. It has a role as a dopamine agonist, an antiparkinson drug, a central nervous system drug and an antidyskinesia agent. Ropinirole, also known as ReQuip, is a non-ergoline dopamine agonist used in Parkinson's disease and restless legs syndrome,. It is manufactured by GlaxoSmithKline Pharmaceuticals. Ropinirole was initially approved in 1997 by the FDA for the management of Parkinson's disease. In 2005, it was the first drug approved in the US for the management of primary moderate to severe restless legs syndrome. In 2008, the extended-release capsules of ropinirole were approved, allowing for less frequent dosing, therefore increased compliance, and offering a similar side effect profile and efficacy to previous formulations of ropinirole. Ropinirole is a Nonergot Dopamine Agonist. The mechanism of action of ropinirole is as a Dopamine Agonist. Ropinirole is a selective dopamine receptor agonist used in the therapy of Parkinson disease. Ropinirole therapy is associated with low rate of transient serum enzyme elevations during treatment and has been implicated in rare cases of acute liver injury. Ropinirole is a non-ergoline dopamine agonist, manufactured by GlaxoSmithKline. It is used in the treatment of Parkinson's disease, and is also one of two medications in the United States with an FDA-approved indication for the treatment of restless legs syndrome (the other being Pramipexole). See also: Ropinirole Hydrochloride (has salt form).